molecular formula C9H14O4S B2584690 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2490406-03-4

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B2584690
CAS RN: 2490406-03-4
M. Wt: 218.27
InChI Key: KFDOAMZHCIDSOE-UHFFFAOYSA-N
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Description

“1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2490406-03-4 . It has a molecular weight of 218.27 . The IUPAC name for this compound is 1-thiaspiro[3.5]nonane-2-carboxylic acid 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Scientific Research Applications

Spirocyclic Compound Equilibrium Studies

Spirocyclic compounds, similar in structure to 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid, have been studied for their equilibrium behaviors in solution. Research by Tapia-Benavides et al. (2010) on spiroarsoranes demonstrated the presence of polytopal equilibrium, offering insights into the stereochemical dynamics of spirocyclic compounds. These findings are significant for understanding the properties and reactivities of spirocyclic derivatives in various chemical environments (Tapia-Benavides et al., 2010).

Synthesis and Biological Activity

The synthesis of novel spirocyclic derivatives, including those with structural similarities to 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid, has been a focal point of research due to their potential biological activities. For instance, studies on adamantane derivatives have uncovered their cytotoxic effects on various cancer cell lines, suggesting the potential of spirocyclic compounds in anticancer therapies (Turk-Erbul et al., 2021).

Material Science Applications

In the realm of materials science, derivatives of spirocyclic compounds have been utilized in the synthesis of thermosets and copolyesters, showcasing their application in creating sustainable and degradable materials. Research by Ma et al. (2016) highlighted the use of a carboxylic acid functional trimer for cross-linking epoxidized sucrose soyate, leading to the production of bio-based thermosets with desirable mechanical properties (Ma et al., 2016).

Catalysis and Organic Synthesis

The catalytic roles of spirocyclic compounds in facilitating organic reactions have also been explored. Studies have demonstrated their utility in hydrogenation reactions and in serving as synthons for complex molecular structures, underscoring their versatility in organic synthesis (Scott et al., 2014).

properties

IUPAC Name

1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOAMZHCIDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid

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